5-Chloro-4-methoxypicolinaldehyde
Description
5-Chloro-4-methoxypicolinaldehyde is a pyridine derivative featuring a chloro substituent at the 5-position, a methoxy group at the 4-position, and an aldehyde functional group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis. The electron-withdrawing chloro group and electron-donating methoxy group create a unique electronic environment on the pyridine ring, influencing its reactivity in substitution and condensation reactions.
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
5-chloro-4-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-2-5(4-10)9-3-6(7)8/h2-4H,1H3 |
InChI Key |
YLQKEVLSAOYNFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=C1)C=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde derivatives. One common method includes the reaction of 4-methoxypyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Industrial Production Methods
In industrial settings, the production of 5-Chloro-4-methoxypicolinaldehyde may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxypicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Chloro-4-methoxypicolinic acid.
Reduction: 5-Chloro-4-methoxypicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-methoxypicolinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxypicolinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the chlorine and methoxy groups may influence the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Chloro-4-methoxypicolinaldehyde with key analogs based on substituent effects, reactivity, and synthetic applications.
Structural and Electronic Comparison
| Compound | Substituents (Position) | Functional Group | Key Electronic Effects |
|---|---|---|---|
| 5-Chloro-4-methoxypicolinaldehyde | Cl (5), OMe (4) | Aldehyde (2) | Cl (EWG) deactivates ring; OMe (EDG) activates para positions |
| 4-Chloro-N-methylpicolinamide | Cl (4) | Amide (2) | Cl (EWG) deactivates ring; amide stabilizes via resonance |
| 4-(4-Aminophenoxy)-N-methylpicolinamide (4) | NH₂ (phenoxy-4), OMe (phenoxy) | Amide (2) | Amino group (EDG) enhances nucleophilicity at phenoxy moiety |
| 4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7) | F (2), NO₂ (4) (phenoxy) | Amide (2) | NO₂ (EWG) and F (moderate EWG) reduce electron density |
Key Observations :
- Electronic Effects : The combination of Cl (electron-withdrawing) and OMe (electron-donating) in 5-Chloro-4-methoxypicolinaldehyde creates a polarized ring system, enhancing reactivity at specific positions. In contrast, amide derivatives (e.g., compound 4) exhibit resonance stabilization, reducing electrophilic substitution rates .
- Functional Group Reactivity : The aldehyde group in 5-Chloro-4-methoxypicolinaldehyde is highly reactive toward nucleophilic addition (e.g., forming Schiff bases), whereas amide analogs (e.g., compound 7) are more stable and require harsh conditions for further modification .
Key Observations :
- Reactivity : The aldehyde group in 5-Chloro-4-methoxypicolinaldehyde enables rapid functionalization under mild conditions, unlike nitro-containing analogs (e.g., compound 7), which require prolonged heating (30 h reflux) for substitution reactions .
- Substituent Influence : The methoxy group in 5-Chloro-4-methoxypicolinaldehyde likely directs electrophiles to the 3-position of the pyridine ring, whereas chloro substituents in amide derivatives (e.g., compound 4) favor substitution at the 4-position.
Research Findings and Trends
- Synthetic Efficiency : Picolinaldehydes generally exhibit higher synthetic versatility compared to picolinamides due to the aldehyde's reactivity. For example, 5-Chloro-4-methoxypicolinaldehyde can undergo one-step condensations to form imines, whereas amide analogs require multi-step protocols for similar transformations .
- Biological Activity: While nitro- and amino-substituted picolinamides (e.g., compounds 4 and 7) are explored for antimicrobial activity, aldehydes like 5-Chloro-4-methoxypicolinaldehyde are more commonly utilized in metal-ligand complexes for catalytic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
